Benzyl 2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride
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Overview
Description
Benzyl 2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride is a chemical compound that belongs to the piperazine family. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities. This compound is characterized by the presence of a benzyl group, a 2-(2-methylpropyl) substituent, and a piperazine ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions.
Addition of the 2-(2-methylpropyl) Group:
Formation of the Carboxylate Group: The carboxylate group is introduced through esterification reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Benzyl 2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in various physiological effects .
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H25ClN2O2 |
---|---|
Molecular Weight |
312.83 g/mol |
IUPAC Name |
benzyl 2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-13(2)10-15-11-17-8-9-18(15)16(19)20-12-14-6-4-3-5-7-14;/h3-7,13,15,17H,8-12H2,1-2H3;1H |
InChI Key |
QQLZPCZSUXTEIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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